molecular formula C20H22FNO2 B5219014 [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone

[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone

Cat. No. B5219014
M. Wt: 327.4 g/mol
InChI Key: PBQOMWDSAYDUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used in scientific research to study the effects of cannabinoids on the human body.

Scientific Research Applications

[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has been used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and other physiological processes. [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has also been used to study the effects of cannabinoids on the immune system, and it has been shown to have anti-inflammatory properties.

Mechanism of Action

[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of cannabinoids, such as euphoria and relaxation.
Biochemical and Physiological Effects:
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to have analgesic properties, which may make it useful in the treatment of pain. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has also been shown to have anxiolytic properties, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the human body. However, one of the limitations of using [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone is that it is a synthetic cannabinoid, and its effects may not be representative of the effects of natural cannabinoids such as THC and CBD.

Future Directions

There are a number of future directions for research on [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone. One area of research could be to study the long-term effects of [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone on the human body, including its effects on the immune system and the development of tolerance. Another area of research could be to study the effects of [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone on different types of pain, such as neuropathic pain and inflammatory pain. Additionally, research could be done to develop new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.

Synthesis Methods

The synthesis of [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone involves the reaction of 1-(4-fluorobenzyl)piperidin-3-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically in the range of 50-70%.

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-24-19-6-2-4-16(12-19)20(23)17-5-3-11-22(14-17)13-15-7-9-18(21)10-8-15/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQOMWDSAYDUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorobenzyl)piperidin-3-yl](3-methoxyphenyl)methanone

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